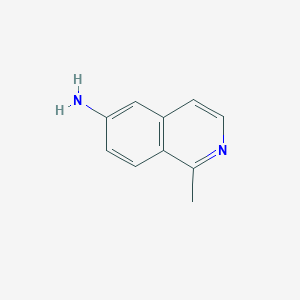
1-メチルイソキノリン-6-アミン
概要
説明
6-AMINO-1-METHYLISOQUINOLINE is a heterocyclic organic compound with the chemical formula C10H10N2. It is a derivative of isoquinoline and has been the subject of extensive research due to its potential therapeutic and industrial applications.
科学的研究の応用
6-AMINO-1-METHYLISOQUINOLINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research has explored its potential as an intermediate in the development of drugs targeting neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
準備方法
Synthetic Routes and Reaction Conditions: 6-AMINO-1-METHYLISOQUINOLINE can be synthesized through various methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method includes the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization .
Industrial Production Methods: Industrial production methods for 6-AMINO-1-METHYLISOQUINOLINE often involve large-scale synthesis using metal catalysts to ensure high yields and purity. The use of microwave irradiation and tandem reactions are also employed to enhance efficiency and reduce reaction times .
化学反応の分析
Types of Reactions: 6-AMINO-1-METHYLISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: N-oxides of 6-AMINO-1-METHYLISOQUINOLINE.
Reduction: Tetrahydro derivatives.
Substitution: Alkylated or acylated derivatives.
作用機序
The mechanism of action of 6-AMINO-1-METHYLISOQUINOLINE involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors, influencing signal transduction pathways. Its effects on neurotransmitter systems, particularly serotonin and dopamine, have been studied in the context of neurological research .
類似化合物との比較
Isoquinoline: A parent compound with similar structural features but lacking the methyl and amine groups.
6-Methylisoquinolin-1-amine: A closely related compound with a different substitution pattern.
1-Methyl-1,2,3,4-Tetrahydroisoquinoline: A reduced form with potential neuroprotective properties
Uniqueness: 6-AMINO-1-METHYLISOQUINOLINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-methylisoquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNMUKGZDONIAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627500 | |
| Record name | 1-Methylisoquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347146-39-8 | |
| Record name | 1-Methylisoquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














